2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,3-thiazole moiety. Key structural elements include:
- A 4-methylthiazole core linked to the triazole via a carbon-carbon bond, contributing to planar rigidity.
- An N-(3-ethoxypropyl)carboxamide side chain, likely improving solubility via ether and amide functionalities.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-6-28-11-7-10-22-20(27)19-15(4)23-21(29-19)18-16(5)26(25-24-18)17-9-8-13(2)14(3)12-17/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZQQLSZFTLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the triazole and thiazole rings, followed by their coupling. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The triazole and thiazole rings are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with triazole and thiazole moieties possess significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance:
- Case Study : A study published in Cancer Research demonstrated that derivatives of thiazole exhibited cytotoxic effects against breast cancer cells through apoptosis induction. The specific compound was tested alongside other derivatives and showed superior activity against MCF-7 cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their antifungal properties, while thiazoles have shown antibacterial effects.
- Case Study : A research article in the Journal of Antimicrobial Chemotherapy reported that thiazole derivatives displayed significant antibacterial activity against Gram-positive bacteria. The compound's structural similarity to these derivatives indicates it may also exhibit similar properties .
Enzyme Inhibition
Triazoles often act as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any therapeutic application. Preliminary studies suggest that the compound has a favorable safety profile when administered at therapeutic doses.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg (in rodents) |
| No observed adverse effect level (NOAEL) | 100 mg/kg/day |
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Pyrazole/Triazole Carboxamide Series
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These share carboxamide and aryl-substituted heterocyclic motifs but differ in core heterocycles (pyrazole vs. thiazole-triazole). Key comparisons:
Triazole-Thiazole Hybrids
lists 1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide , which shares:
- A triazole-carboxamide backbone.
- Ethoxyaryl substituents for solubility modulation.
Differences :
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule that belongs to the class of triazole-thiazole derivatives. Its structural complexity and unique functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities including anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a triazole ring and a thiazole ring which contribute to its chemical reactivity. The synthesis involves multi-step processes including:
- Formation of the Triazole Ring : Achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
- Formation of the Thiazole Ring : Typically synthesized by the condensation of α-haloketones with thioamides.
These synthetic routes allow for the introduction of various substituents that can modulate biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in cellular proliferation, which is crucial for its anticancer activity. For instance, it may target kinases that are overexpressed in certain cancers.
- Membrane Disruption : The compound has shown potential in disrupting microbial cell membranes, leading to antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole-thiazole derivatives. For instance, compounds with structural similarities have demonstrated significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| TAJ4 (related compound) | MCF-7 (breast cancer) | 3.18 ± 0.11 |
| TAJ4 (related compound) | HeLa (cervical cancer) | 8.12 ± 0.43 |
These findings suggest that modifications on the triazole-thiazole scaffold can lead to enhanced cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's structural features allow it to exhibit antimicrobial properties. Research indicates that compounds containing thiazole and triazole rings can effectively inhibit the growth of various bacterial strains by disrupting their cell wall integrity .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound can effectively inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Molecular Docking Studies : Computational analyses have shown promising interactions between the compound and key proteins involved in cancer progression, such as NEK7 and TP53, suggesting a mechanism for its anticancer effects .
Q & A
Basic: What are the typical synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis involves multi-step reactions starting with the preparation of triazole and thiazole intermediates. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using anhydrous AlCl₃ or Pd catalysts for regioselectivity .
- Thiazole synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux in solvents like DMF or acetonitrile .
- Coupling : Amide bond formation between the triazole and thiazole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) .
Characterization : - NMR (¹H/¹³C) to confirm regiochemistry and purity.
- HPLC-MS for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl groups on the triazole and thiazole rings) .
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₈N₆O₂S requires exact mass 476.1992) .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like cisplatin .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, measuring % inhibition at 10 µM .
Advanced: How can synthetic yields be optimized while minimizing side products?
Answer:
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent, catalyst loading). For example, ultrasound-assisted synthesis reduces reaction time by 40% and increases yield to >85% .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
- In-line analytics : Employ PAT tools like ReactIR to monitor intermediate formation in real time .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Purity verification : Reanalyze batches via HPLC; impurities >0.5% can skew results .
- Assay standardization : Use identical cell lines/passage numbers (e.g., HeLa cells from ATCC) and control for serum concentration in culture media .
- Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Compare docking scores of derivatives to identify critical substituents .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
Advanced: How to investigate the compound’s mechanism of action at the molecular level?
Answer:
- SPR spectroscopy : Measure binding kinetics to purified enzymes (e.g., HDACs) with KD values .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- RNA-seq : Profile transcriptomic changes in treated cells to identify dysregulated pathways .
Advanced: What strategies mitigate poor aqueous solubility in pharmacokinetic studies?
Answer:
- Co-solvents : Use PEG-400/water mixtures (e.g., 30:70) to enhance solubility for IV administration .
- Prodrug design : Introduce phosphate groups at the carboxamide moiety for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance circulation time .
Advanced: How to validate crystallographic vs. solution-phase conformations?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
